molecular formula C6H6N4O2 B1658996 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 6286-08-4

1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Cat. No. B1658996
CAS RN: 6286-08-4
M. Wt: 166.14 g/mol
InChI Key: HVUARPQZNHILIM-UHFFFAOYSA-N
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Description

“1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . The synthesis of imidazole-containing compounds has been a topic of interest due to their wide range of biological activities . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary depending on the specific compound and its biological activity. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

The safety and hazards of imidazole-containing compounds can vary depending on the specific compound. Some imidazole derivatives are used in commercially available drugs, suggesting that they have been evaluated for safety and efficacy .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of new imidazole-containing compounds that can overcome current public health problems is a promising future direction .

properties

IUPAC Name

3-methyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-2-7-3-4(10)6(12)9-8-5(3)11/h2H,1H3,(H,8,11)(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUARPQZNHILIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278770
Record name 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6286-08-4
Record name NSC10008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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